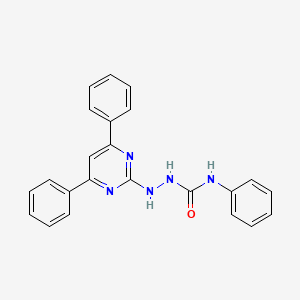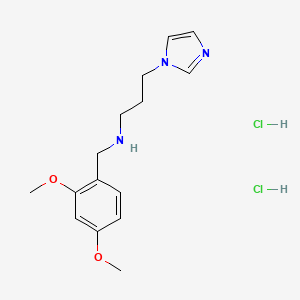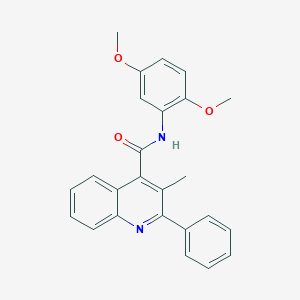
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBP is a piperidine-based compound that has been synthesized through a multi-step process involving several chemical reactions. The purpose of
Applications De Recherche Scientifique
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has shown potential therapeutic applications in several areas of research. Its most promising application is in the treatment of addiction. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol. It has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action involves the modulation of dopamine and glutamate neurotransmission, which are both involved in the development and maintenance of addiction.
Mécanisme D'action
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action involves the modulation of dopamine and glutamate neurotransmission. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and a negative allosteric modulator of the dopamine D2 receptor. These actions result in a decrease in dopamine release and an increase in glutamate release, which reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been shown to reduce the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's effects on dopamine and glutamate neurotransmission have also been shown to have potential therapeutic applications in other areas, including schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a highly selective compound that has been optimized for use in animal models of addiction. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective compound for research purposes. However, N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's effects on dopamine and glutamate neurotransmission are complex, which can make it challenging to interpret results in lab experiments. Additionally, N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's potential therapeutic applications are still being explored, which means that more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide research. One area of research is the development of more selective compounds that target specific neurotransmitter systems. Another area of research is the exploration of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's potential therapeutic applications in other areas, including schizophrenia and Parkinson's disease. Additionally, more research is needed to fully understand N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action and its effects on dopamine and glutamate neurotransmission. Ultimately, these research directions will help to further our understanding of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-pyridinecarboxaldehyde and isobutyraldehyde to form N-isobutyl-4-pyridinecarboxaldehyde. This intermediate product is then reacted with piperidine to form N-isobutyl-1-(4-pyridinylmethyl)piperidine. The final step involves the reaction of N-isobutyl-1-(4-pyridinylmethyl)piperidine with 3-isocyanato-propionic acid to form N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The synthesis process has been optimized to produce high yields of pure N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17(2)14-23-21(26)19-4-3-11-25(16-19)20-7-12-24(13-8-20)15-18-5-9-22-10-6-18/h5-6,9-10,17,19-20H,3-4,7-8,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXYNRBEVZGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6004214.png)

![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)
![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)